molecular formula C26H24N2O2S B2889374 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324758-63-6

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2889374
CAS No.: 324758-63-6
M. Wt: 428.55
InChI Key: KCXNEQDYYZOSCD-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities . The compound also contains a phenoxy group and a benzamide group, which are common in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, as well as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thiazoles can undergo a variety of reactions, including alkylation, acylation, and halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the thiazole ring could contribute to its biological activity, while the phenoxy and benzamide groups could influence its solubility and reactivity .

Scientific Research Applications

Aggregation-Induced Emission Enhancement

A phenylbenzoxazole-based organic compound has been synthesized to study its condensed-state emission enhancement. Investigations suggest that the prohibition of transition to the nonemissive twisted intramolecular charge transfer (TICT) state, favoring a quasi-TICT state due to partial restriction of intramolecular rotations, is responsible for this enhancement. This understanding could potentially be applied to similar compounds like N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide for developing materials with enhanced emission properties in condensed states (Jiewei Li et al., 2015).

Metabolic Pathways and Toxic Metabolites

Research on the metabolism of nephro- or hepatotoxic thiazoles has led to the identification of toxic metabolites, which could be relevant to understanding the metabolic pathways and potential toxicity of compounds like this compound. This research contributes to the broader understanding of thiazole metabolism and its implications for drug development and safety assessments (T. Mizutani, K. Yoshida, S. Kawazoe, 1994).

Antioxidant Activity of Hybrid N-Substituted Salicylic Acid Amides

The synthesis of sterically hindered phenols with potential antioxidant activities highlights the importance of structural features such as sterically demanding groups (e.g., tert-butyl) in enhancing antioxidant properties. This research could provide insights into designing compounds with improved antioxidant activities, potentially applicable to the development of derivatives of this compound (N. M. Storozhok et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many thiazole derivatives exhibit antimicrobial and antiproliferative activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how much is used . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c1-26(2,3)20-13-9-18(10-14-20)23-17-31-25(27-23)28-24(29)19-11-15-22(16-12-19)30-21-7-5-4-6-8-21/h4-17H,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXNEQDYYZOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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